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Compound of Interest

Compound Name: Ammonium glycyrrhizate

Cat. No.: B000649

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium
glycyrrhizate (AG), including its various salt forms like monoammonium glycyrrhizinate (MAG)
and diammonium glycyrrhizinate (DG), in a range of preclinical animal models. This document
details experimental protocols, summarizes key quantitative findings, and visualizes associated
signaling pathways to facilitate further research and drug development.

Anti-inflammatory and Analgesic Effects

Ammonium glycyrrhizate has demonstrated significant anti-inflammatory and analgesic
properties across multiple animal models. These effects are often attributed to its ability to
modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes
and the reduction of pro-inflammatory cytokine production.

Data Summary: Anti-inflammatory and Analgesic Animal
Models
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Ammonium
Glycyrrhizate
Salt & Dosage

Key
Quantitative
Findings

Reference(s)

Zymosan-
Induced Paw

Edema

Mice

AG, 50 or 150
mg/kg, i.p.

Significant
reduction in paw
edema at 150
mg/kg from 1 to
24 hours post-
zymosan

injection.

[1]

Zymosan-
Induced

Peritonitis

Mice

AG, 150 mg/kg,
i.p.

Marked decrease
in inflammatory
cell infiltration
into the
peritoneal cavity

at 24 hours.

[1]

Acetic Acid-
Induced Writhing

Mice

AG, 50 and 150
mg/kg, i.p.

Dose-dependent
reduction in the
number of
writhes, with
severe inhibition
at 150 mg/kg.

[1]

Formalin Test

Mice

AG, 50 and 150
mg/kg, i.p.

Significant
reduction in both
early and late
phase paw
licking time at

both doses.

[1]

Zymosan-
Induced

Hyperalgesia

Mice

AG, 150 mg/kg,
i.p.

Significant
increase in pain
threshold from 1
to 24 hours after
zZymosan

administration.

[1]
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Dose-dependent

decrease in lung

wet/dry weight
LPS-Induced ratio, total
Acute Lung Mice MAG, i.p. leukocyte [2]
Injury number, and

neutrophil

percentage in
BALF.

Experimental Protocols

Zymosan-Induced Paw Edema in Mice
e Animals: Male Swiss mice (20-25 g).

e Induction: Inject 20 pL of zymosan A solution (2.5% w/v in saline) into the dorsal surface of
the right hind paw.

o Treatment: Administer ammonium glycyrrhizate (50 or 150 mg/kg) or vehicle
intraperitoneally (i.p.) 10 minutes before zymosan injection.

o Measurement: Measure paw volume using a hydroplethysmometer at various time points
(e.g., 1, 2, 3, 4, 24, 48, and 72 hours) after zymosan injection. The increase in paw volume
indicates the level of edema.

Acetic Acid-Induced Writhing Test in Mice
e Animals: Male mice.

e Treatment: Administer ammonium glycyrrhizate (50 or 150 mg/kg, i.p.) or vehicle 24 hours
before the induction of writhing.

e Induction: Inject 0.6% acetic acid solution (10 mL/kg, i.p.).

o Observation: Immediately after acetic acid injection, place the mice in an observation box
and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a
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period of 30 minutes.

Signaling Pathway
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AG inhibits inflammation by targeting COX-2 and mPGES-2 pathways.

Neuroprotective Effects

Ammonium glycyrrhizate has shown promise in protecting against neuronal damage in
various models of neurological injury, including cerebral ischemia-reperfusion and spinal cord
injury. Its neuroprotective mechanisms involve reducing inflammation, inhibiting apoptosis, and
modulating key signaling pathways.

Data Summary: Neuroprotective Animal Models
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. Animal
Disease Model .
Species

Ammonium
Glycyrrhizate
Salt & Dosage

Key
Quantitative Reference(s)

Findings

Focal Cerebral
Ischemia- Rats

Reperfusion

DG, 20
mg/kg/day, i.p.

Zea-Longa
neurological
scores were
26.92% lower 3
days post-
modeling.
Number of Nissl 13114
bodies was
74.48% higher.
Akt-positive cells
were 62.99%

higher.

Spinal Cord ]
Mice
Injury

MAG, 50 mg/kg,
i.p.

Significant
reduction in
lesion area.
Increased
neuronal survival
and decreased
demyelination.
Improved motor
recovery (BMS

score).

Experimental Protocols

Focal Cerebral Ischemia-Reperfusion (MCAO) in Rats

e Animals: Male Sprague-Dawley rats (250-300 g).

¢ Induction: Induce middle cerebral artery occlusion (MCAOQ) using the reversible suture

method. Anesthetize the rats (e.g., with 5% chloral hydrate, 8 mL/kg, i.p.).

© 2025 BenchChem. All rights reserved.

6/15

Tech Support


https://pubmed.ncbi.nlm.nih.gov/36479318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9720820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12621352/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow
reperfusion.

o Treatment: Administer diammonium glycyrrhizinate (20 mg/kg/day, i.p.) or saline starting from
the beginning of reperfusion for a specified duration (e.g., 7 days).

e Assessment: Evaluate neurological deficits using a scoring system (e.g., Zea-Longa score).
Perform histological analysis (e.g., Nissl staining) and immunohistochemistry (e.g., for Akt,
caspase-3) on brain tissue.

Spinal Cord Injury (SCI) in Mice

Animals: Eight-week-old male C57BL/6J mice (20-30 g).

 Induction: Perform a laminectomy at the T10 vertebral level. Induce a contusion injury using
a weight-drop impact device (e.g., 5 g weight from a 5 cm height).

e Treatment: Administer monoammonium glycyrrhizinate (50 or 100 mg/kg, i.p.) or vehicle for 7
days following the injury. The first administration can be given 6 hours post-SCI.

o Assessment: Evaluate locomotor recovery using the Basso Mouse Scale (BMS). Perform
histological assessments (e.g., H&E, Nissl, and Luxol Fast Blue staining) at a defined time
point (e.g., 28 days post-injury).

Signaling Pathway
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DG's neuroprotective effects via modulation of key signaling pathways.

Hepatoprotective Effects

Ammonium glycyrrhizate is widely recognized for its hepatoprotective properties and is used
clinically for various liver diseases. Animal studies have substantiated its efficacy in models of

autoimmune hepatitis and drug-induced liver injury.

Data Summary: Hepatoprotective Animal Models
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. Ammonium Key
. Animal . o
Disease Model S Glycyrrhizate Quantitative Reference(s)
ecies
> Salt & Dosage Findings
Significant
decrease in
) serum ALT and
Concanavalin A- ) DG, 75 and 200
- Mice ) AST levels. [6]
Induced Hepatitis mg/kg, i.p.
Improved
histological
damage scores.
Down-regulated
MRNA
expression of IL-
_ GAAS, 1B, IL-6, TNF-a,
Concanavalin A- ) ) )
. Mice intragastric IFN-y, and IL- [7]
Induced Hepatitis )
admin. 17A. Up-

regulated mRNA
expression of IL-
4 and TGF-(.

Experimental Protocols

Concanavalin A (ConA)-Induced Hepatitis in Mice

¢ Animals: Male C57BL/6J mice.

e Treatment: Administer diammonium glycyrrhizinate (75 or 200 mg/kg, i.p.) or vehicle 2 hours

before ConA injection.

 Induction: Inject Concanavalin A (e.g., 20 mg/kg) via the tail vein to induce immune-mediated

liver injury.

e Assessment: Sacrifice mice at different time points (e.g., 6 and 24 hours) after ConA

administration. Collect blood to measure serum levels of alanine aminotransferase (ALT) and

aspartate aminotransferase (AST). Collect liver tissue for histological analysis (H&E staining)

and to measure inflammatory cytokine levels.
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Workflow for ConA-induced hepatitis model in mice.

Cardioprotective Effects

Ammonium glycyrrhizate has been investigated for its potential to mitigate cardiotoxicity

induced by chemotherapeutic agents like doxorubicin.

i . Cardi : imal Model

. Ammonium Key
. Animal ] o
Disease Model S Glycyrrhizate Quantitative Reference(s)
ecies
> Salt & Dosage Findings
Significantly
decreased
triglyceride,
o cholesterol, LDL,
Doxorubicin-
AG, 50, 100, 200  and VLDL levels.
Induced Rats [8][°][10]
) mg/kg, p.o. Increased HDL
Cardiomyopathy

levels. Improved
blood pressure,
heart rate, and

cardiac output.
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Experimental Protocols

Doxorubicin-Induced Cardiomyopathy in Rats

Animals: Albino rats.

Treatment: Administer ammonium glycyrrhizate (50, 100, or 200 mg/kg, p.o.) for four
weeks.

Induction: Induce cardiomyopathy by injecting doxorubicin (2.5 mg/kg, i.p.) on days 1, 7, 14,
21, and 28.

Assessment: On day 29, collect serum to analyze lipid profiles (cholesterol, triglycerides,
HDL, LDL, VLDL). Measure hemodynamic parameters (blood pressure, heart rate, cardiac
output). Collect heart tissue for histopathological studies.

Other Therapeutic Areas
Asthma

Diammonium glycyrrhizinate has been shown to inhibit airway smooth muscle proliferation in a

murine model of chronic asthma, suggesting its potential in managing airway remodeling.[11]

Ovalbumin (OVA)-Induced Chronic Asthma in Mice

Animals: Male BALB/c mice.

Induction: Sensitize and challenge the mice with ovalbumin over a period of 75 days to
induce chronic asthma.

Treatment: Administer diammonium glycyrrhizinate during the sensitization and challenge
period.

Assessment: Observe pathological changes in lung tissues using H&E staining and collagen
deposition with Masson's staining. Analyze the expression of a-SMA and PPARYy via RT-PCR
and Western blotting.

Atopic Dermatitis
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Ammonium glycyrrhizinate can alleviate atopic dermatitis by inhibiting the IL-33/ST2 pathway
and reducing mast cell activation.[12]

DNCB-Induced Atopic Dermatitis in Mice

Animals: ICR mice.

 Induction: Use acetone-DNCB as a sensitization source to establish the atopic dermatitis
model.

o Treatment: Administer ammonium glycyrrhizinate (25, 50, and 100 mg/kg, i.p.).

o Assessment: Count scratching behavior. Observe mast cell activation in skin tissue using
toluidine blue staining. Measure serum levels of IL-33 and ST2 by ELISA, and their mMRNA
and protein levels in skin tissue by qRT-PCR and Western blotting.

Ulcerative Colitis

Diammonium glycyrrhizinate has demonstrated anti-inflammatory effects in a rat model of
ulcerative colitis, potentially by suppressing NF-kB, TNF-a, and ICAM-1.[13]

Acetic Acid-Induced Ulcerative Colitis in Rats

Animals: Female Sprague-Dawley rats.

Induction: Induce colitis by intracolonic administration of acetic acid.

Treatment: Administer diammonium glycyrrhizinate.

Assessment: Evaluate the disease activity index (DAI), gross morphological damage,
histological injury, and colonic myeloperoxidase (MPO) activity. Use immunohistochemistry
to detect the expression of NF-kB, TNF-a, and ICAM-1 in the colonic mucosa.

Pharmacokinetics and Toxicology
Pharmacokinetics

Studies in rats have shown that diammonium glycyrrhizinate can influence the
pharmacokinetics of other drugs. For instance, oral administration of DG (50 mg/kg)
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significantly increased the Cmax, AUC, and bioavailability of aconitine, suggesting an inhibitory
effect on P-glycoprotein.[14] However, at a lower intravenous dose (15 mg/kg), it did not affect
the pharmacokinetic parameters of aconitine.[14]

Toxicology

Acute and subacute toxicity studies in rats and mice indicate that ammonium glycyrrhizinate is
practically non-toxic when administered orally or parenterally at therapeutic doses.[15]
Repeated oral administration of up to 28 mg/kg for 30 days in rats did not cause signs of
intoxication or significant changes in hematological and biochemical parameters.[15] However,
higher doses may lead to some changes in liver enzyme activity.[15] A teratogenicity study in
rats showed a slight increase in embryolethality and minor skeletal anomalies at high doses,
suggesting caution during pregnancy.[16] Subacute oral toxicity studies in Wistar rats with
doses up to 2000 mg/kg for 28 days showed no mortality or significant lesions in vital organs.
[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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